Sigma-1 Receptor Affinity: Fluvoxamine vs. Paroxetine, Sertraline, Fluoxetine, and Citalopram
Fluvoxamine exhibits the highest affinity for sigma-1 receptors among all SSRIs, with a Ki of 36 nM, making it approximately 52-fold more potent than paroxetine (Ki = 1893 nM) [1][2]. The rank order of sigma-1 affinity is: fluvoxamine (Ki = 36 nM) > sertraline (Ki = 57 nM) > fluoxetine (Ki = 240 nM) > citalopram (Ki = 292 nM) > paroxetine (Ki = 1893 nM) [3]. Crucially, fluvoxamine acts as a sigma-1 receptor agonist, whereas sertraline is a sigma-1 antagonist, representing a fundamental functional divergence within the same class [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Fluvoxamine Ki = 36 nM (agonist) [2]; alternative measurement Ki = 17.0 nM [3] |
| Comparator Or Baseline | Paroxetine Ki = 1893 nM; Sertraline Ki = 57 nM (antagonist); Fluoxetine Ki = 240 nM (agonist); Citalopram Ki = 292 nM (agonist) [3] |
| Quantified Difference | Fluvoxamine:Paroxetine affinity ratio = 52.6-fold; Fluvoxamine:Sertraline = 1.6-fold; Fluvoxamine:Fluoxetine = 6.7-fold; Fluvoxamine:Citalopram = 8.1-fold |
| Conditions | Radioligand competition binding assays using [3H](+)-pentazocine at sigma-1 sites in rat brain membranes [1]; confirmed by human PET imaging with [11C]SA4503 [2] |
Why This Matters
Sigma-1 receptor agonism confers unique neuroprotective, neurotrophic, and cognitive-enhancing properties not shared by other SSRIs, making fluvoxamine the preferred tool compound for sigma-1-mediated neuroplasticity research.
- [1] Hashimoto K. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Cent Nerv Syst Agents Med Chem. 2009 Sep;9(3):197-204. doi: 10.2174/1871524910909030197. PMID: 20021354. View Source
- [2] Ishikawa M, et al. High Occupancy of Sigma-1 Receptors in the Human Brain after Single Oral Administration of Fluvoxamine: A Positron Emission Tomography Study Using [11C]SA4503. Biol Psychiatry. 2007;62:878-883. View Source
- [3] Hashimoto K, et al. Table 1: Affinity and pharmacology of the antidepressants and antipsychotics for sigma-1 receptor and action at ASM. Mol Psychiatry. 2022;27:322-333. doi: 10.1038/s41380-021-01432-3. View Source
